Cas no 5425-44-5 (1,3-Dithiane, 2-phenyl-)

1,3-Dithiane, 2-phenyl- is a sulfur-containing heterocyclic compound characterized by a six-membered ring with two sulfur atoms at the 1 and 3 positions and a phenyl substituent at the 2 position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of carbonyl equivalents via umpolung chemistry. Its stability under basic conditions and ability to act as a masked acyl anion precursor enhance its utility in complex molecule construction. The compound is commonly employed in pharmaceuticals, agrochemicals, and fine chemical synthesis, offering controlled functionalization and compatibility with diverse reaction conditions. Its robust performance in nucleophilic addition and alkylation reactions further underscores its versatility.
1,3-Dithiane, 2-phenyl- structure
1,3-Dithiane, 2-phenyl- structure
Product Name:1,3-Dithiane, 2-phenyl-
CAS No:5425-44-5
MF:C10H12S2
MW:196.332280158997
MDL:MFCD00006656
CID:374720
PubChem ID:24856897
Update Time:2025-11-02

1,3-Dithiane, 2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dithiane, 2-phenyl-
    • 2-Phenyl-1,3-dithiane
    • 1,3-Dithiane,2-phenyl
    • 1-phenyl-1,3-dithiane
    • 2-phenyl-1,3-dithioane
    • 2-Phenyl-m-dithiane
    • EINECS 226-568-1
    • m-DITHIANE,2-PHENYL
    • 2-Phenyl-[1,3]-dithiane
    • FT-0613303
    • SY235181
    • MFCD00006656
    • C10H12S2
    • 2-PHENYL-1,3-DITHIACYCLOHEXANE
    • SCHEMBL24705
    • 2-phenyl-[1,3]dithiane
    • AKOS024319038
    • 2-Phenyl-1,3-dithiane, 97%
    • phenyl-1,3-dithian
    • NSC-12763
    • 10.14272/GXKPARDRBFURON-UHFFFAOYSA-N
    • CS-W015694
    • 53TCS8B01P
    • NSC 12763
    • doi:10.14272/GXKPARDRBFURON-UHFFFAOYSA-N
    • m-DITHIANE, 2-PHENYL-
    • D71190
    • 5425-44-5
    • BRN 0130879
    • 2-phenyl-1, 3-dithiane
    • 2-phenyl-1,3-dithian
    • InChI=1/C10H12S2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H
    • UNII-53TCS8B01P
    • A830068
    • 5-19-01-00462 (Beilstein Handbook Reference)
    • NSC12763
    • DTXSID60202604
    • AS-57478
    • P2660
    • NS00043700
    • DTXCID50125095
    • 1,3-Dithiane, 2-phenyl-(9CI)
    • DB-021487
    • MDL: MFCD00006656
    • Inchi: 1S/C10H12S2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2
    • InChI Key: GXKPARDRBFURON-UHFFFAOYSA-N
    • SMILES: S1CCCSC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 196.03800
  • Monoisotopic Mass: 196.038042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.6
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3

Experimental Properties

  • Color/Form: Solid, foul smelling
  • Density: 1.157
  • Melting Point: 71.0 to 75.0 deg-C
  • Boiling Point: 326.8°C at 760 mmHg
  • Flash Point: 158.3°C
  • Refractive Index: 1.615
  • Solubility: acetone: soluble25mg/mL, clear, colorless to yellow
  • PSA: 50.60000
  • LogP: 3.55530
  • Solubility: Not determined

1,3-Dithiane, 2-phenyl- Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 3335
  • WGK Germany:3
  • Safety Instruction: S22
  • RTECS:JO5277000
  • Safety Term:S22;S24/25
  • Storage Condition:Sealed in dry,Room Temperature

1,3-Dithiane, 2-phenyl- Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-Dithiane, 2-phenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HY086-1g
1,3-Dithiane, 2-phenyl-
5425-44-5 98.0%(GC)
1g
¥275.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HY086-5g
1,3-Dithiane, 2-phenyl-
5425-44-5 98.0%(GC)
5g
¥700.0 2022-07-28
Alichem
A019110349-25g
2-Phenyl-1,3-dithiane
5425-44-5 95%
25g
$157.50 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X48165-1g
2-Phenyl-1,3-dithiane
5425-44-5 95%
1g
¥28.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X48165-5g
2-Phenyl-1,3-dithiane
5425-44-5 95%
5g
¥39.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X48165-25g
2-Phenyl-1,3-dithiane
5425-44-5 95%
25g
¥178.0 2024-07-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
279617-5G
1,3-Dithiane, 2-phenyl-
5425-44-5 97%
5G
706.84 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
279617-25G
1,3-Dithiane, 2-phenyl-
5425-44-5 97%
25G
1778.71 2021-05-17
Ambeed
A410559-1g
2-Phenyl-1,3-dithiane
5425-44-5 95%
1g
$10.0 2025-03-05
Ambeed
A410559-5g
2-Phenyl-1,3-dithiane
5425-44-5 95%
5g
$12.0 2025-03-05

Additional information on 1,3-Dithiane, 2-phenyl-

Exploring the Versatile Applications of 1,3-Dithiane, 2-phenyl- (CAS No. 5425-44-5)

The chemical compound 1,3-Dithiane, 2-phenyl- (CAS No. 5425-44-5) is a fascinating molecule in organic chemistry, known for its unique structure and diverse applications. With the increasing interest in sulfur-containing heterocycles and their role in pharmaceutical intermediates, this compound has garnered attention from researchers and industry professionals alike. Its molecular formula, C10H12S2, hints at the potential for creating complex derivatives, making it a valuable building block in synthetic chemistry.

One of the most intriguing aspects of 2-phenyl-1,3-dithiane is its role as a protecting group for carbonyl compounds. In organic synthesis, chemists often face the challenge of selectively modifying functional groups without affecting others. The 1,3-dithiane moiety provides an elegant solution, allowing for the temporary masking of aldehydes and ketones. This property has made it indispensable in the synthesis of complex natural products and drug discovery programs, particularly in the development of chiral auxiliaries and asymmetric synthesis methodologies.

The thermal stability and reactivity profile of 1,3-Dithiane, 2-phenyl- make it particularly useful in organocatalysis applications. Recent studies have explored its potential in green chemistry approaches, aligning with the growing demand for sustainable synthetic methods. Researchers are investigating how this compound can facilitate atom-economical reactions, reducing waste and improving efficiency in chemical processes. These developments are particularly relevant given the current emphasis on environmentally friendly synthesis in both academic and industrial settings.

From a commercial perspective, the market for specialty chemicals like 2-phenyl-1,3-dithiane has seen steady growth. Pharmaceutical companies and research institutions are increasingly sourcing high-purity samples of this compound for their synthetic programs. The compound's versatility extends to materials science as well, where it serves as a precursor for functional materials with potential applications in electronics and coatings. This broad utility has made CAS 5425-44-5 a sought-after chemical in various high-tech industries.

Quality control is paramount when working with 1,3-Dithiane derivatives. Reputable suppliers typically provide comprehensive analytical data, including HPLC purity certificates and detailed spectroscopic characterization (NMR, IR, MS). These quality assurances are crucial for researchers who require consistent performance in their synthetic applications. The compound's shelf life and storage conditions (typically under inert atmosphere at low temperatures) are also important considerations for end-users.

Looking toward future applications, phenyl-substituted dithianes are being investigated for their potential in medicinal chemistry. The unique electronic properties imparted by the sulfur atoms and aromatic ring system may lead to novel bioactive compounds. Some research groups are exploring the use of 2-phenyl-1,3-dithiane scaffolds in the design of enzyme inhibitors and receptor modulators, capitalizing on their ability to participate in diverse molecular interactions.

For synthetic chemists, understanding the reactivity patterns of 1,3-Dithiane, 2-phenyl- is essential. The compound can undergo various transformations, including alkylation, oxidation, and ring-opening reactions. These transformations enable the construction of complex molecular architectures, making it a powerful tool in total synthesis projects. Recent literature highlights innovative uses of this building block in the preparation of natural product analogs and therapeutic candidates.

In the context of chemical education, 2-phenyl-1,3-dithiane serves as an excellent example to demonstrate important concepts in organic synthesis and protective group chemistry. Its well-characterized behavior and predictable reactivity make it suitable for advanced laboratory courses, helping students grasp fundamental principles while working with real-world synthetic targets. This educational value further enhances the compound's significance in the chemical community.

The production and handling of CAS No. 5425-44-5 require specialized knowledge and equipment. Manufacturers must adhere to strict quality standards to ensure product consistency and safety. Proper material safety data documentation is essential for all users, detailing appropriate handling procedures and first aid measures. While not classified as hazardous under normal conditions, standard laboratory precautions should always be observed when working with this or any chemical substance.

As research continues to uncover new applications for 1,3-Dithiane, 2-phenyl-, its importance in synthetic chemistry is likely to grow. The compound represents an excellent example of how seemingly simple molecular structures can enable complex chemical transformations. With ongoing developments in catalytic methods and molecular design, this versatile building block will undoubtedly play a significant role in advancing both academic research and industrial applications in the years to come.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.